4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride

Catalog No.
S838620
CAS No.
1027345-07-8
M.F
C7H3ClF4O4S2
M. Wt
326.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfony...

CAS Number

1027345-07-8

Product Name

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride

IUPAC Name

4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride

Molecular Formula

C7H3ClF4O4S2

Molecular Weight

326.7 g/mol

InChI

InChI=1S/C7H3ClF4O4S2/c8-18(15,16)4-1-2-5(9)6(3-4)17(13,14)7(10,11)12/h1-3H

InChI Key

SYZOKHJRIIDLOQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)C(F)(F)F)F

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)C(F)(F)F)F
  • Organic Synthesis

    4-F-3-TfSO2-PhSO2Cl belongs to a class of compounds known as aryl sulfonyl chlorides. These compounds are valuable reagents in organic synthesis due to their ability to act as leaving groups and participate in various substitution reactions. The presence of the electron-withdrawing trifluoromethyl sulfone (TfSO2) group might activate the aromatic ring towards nucleophilic aromatic substitution reactions [].

  • Medicinal Chemistry

    The sulfonyl chloride functionality can be used to introduce a sulfonamide group into organic molecules. Sulfonamides are a prevalent functional group found in many drugs []. 4-F-3-TfSO2-PhSO2Cl could potentially serve as a building block for the synthesis of novel sulfonamide-containing drug candidates.

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride has the molecular formula C7H3ClF4O2S and a molecular weight of 262.61 g/mol. It is characterized as a clear to light yellow liquid with a density of approximately 1.603 g/cm³ at 20 °C. The compound exhibits moisture sensitivity and should be stored under inert gas conditions (nitrogen or argon) at temperatures between 2-8 °C . Its boiling point is recorded at 92 °C under reduced pressure (0.8 mmHg) .

As mentioned earlier, the specific role of 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride in biological systems or its interaction with other compounds is not documented in scientific literature.

Due to the presence of the highly reactive acyl chloride group, 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride is likely to be corrosive and can cause irritation or burns upon contact with skin or eyes. It may also react violently with water or alcohols. Standard safety protocols for handling strong acids and corrosive chemicals should be followed when working with this compound [].

Typical of sulfonyl chlorides, including:

  • Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamides.
  • Acylation Reactions: It can be used in acylation processes to introduce sulfonyl groups into different substrates.
  • Formation of Sulfonamides: The reaction with amines leads to the formation of corresponding sulfonamides, which are valuable intermediates in drug synthesis .

The synthesis of 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride typically involves:

  • Starting Materials: Utilizing fluorinated benzenes and appropriate sulfonating agents.
  • Reagents: Common reagents include chlorosulfonic acid for sulfonation and various fluorinating agents to introduce the trifluoromethyl group.
  • Reaction Conditions: The reactions are often conducted under controlled temperatures to manage reactivity and yield .

This compound serves multiple roles in various fields:

  • Organic Synthesis: As an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Used in developing fluorinated polymers and materials due to its unique electronic properties.
  • Research: Employed in studying reaction mechanisms involving sulfonyl chlorides and their derivatives.

Interaction studies involving this compound focus on its reactivity with nucleophiles such as amines and alcohols. These studies are critical for understanding its potential as a building block in drug development. The reactivity profile indicates that it can form stable bonds with various biological molecules, which may lead to novel therapeutic agents .

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Fluoro-3-(trifluoromethyl)benzenesulfonamide1027345-08-90.72
2-Fluoro-5-methylbenzene-1-sulfonyl chloride870704-14-60.70
2-Fluorobenzene-1-sulfonyl chloride2905-21-70.74
2,4-Difluorobenzene-1-sulfonyl chloride13918-92-80.73
3-(Methylsulfonyl)benzenesulfonyl Chloride5335-40-00.70

The uniqueness of 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride lies in its specific trifluoromethyl substituent, which significantly alters its chemical properties compared to other sulfonyl chlorides.

XLogP3

2.5

Wikipedia

4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonyl chloride

Dates

Modify: 2023-08-16

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